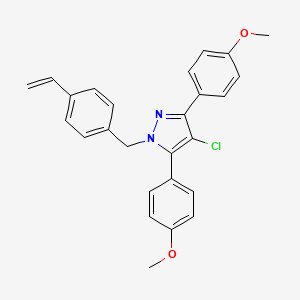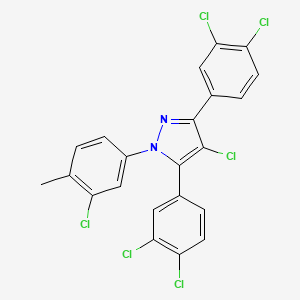![molecular formula C24H22N4O B10935269 (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B10935269.png)
(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex heterocyclic molecule. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core fused with an indole moiety, making it a unique and interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various halogenated reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone lies in its combined structure of pyrazolo[3,4-b]pyridine and indole, which may confer unique biological properties and therapeutic potential .
Properties
Molecular Formula |
C24H22N4O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H22N4O/c1-3-27-23-20(15-25-27)19(14-21(26-23)17-9-5-4-6-10-17)24(29)28-16(2)13-18-11-7-8-12-22(18)28/h4-12,14-16H,3,13H2,1-2H3 |
InChI Key |
VDNLLHZHVMWZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4C(CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10935216.png)
![5-methyl-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10935224.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10935230.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10935236.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10935237.png)


![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935254.png)
![N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide](/img/structure/B10935259.png)

![5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10935265.png)
![4-(difluoromethyl)-2-ethyl-7-{3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10935279.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B10935286.png)
